4-Ethyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic organic compound featuring an imidazolone ring system. While no direct mention of its source or classification was found in the provided papers, its primary role in the reviewed research is as a central scaffold for the development of novel compounds with various potential applications. Notably, one study focuses on its use as a building block for cardiotonic agents. []
One study highlighted the low oral bioavailability of 4-ethyl-2,3-dihydro-1H-imidazol-2-one in rats and dogs. [] To address this limitation, researchers synthesized N-acyl derivatives (prodrugs) to enhance its pharmacokinetic properties. These prodrugs exhibited a significant increase in partition coefficients with a minor decrease in aqueous solubility, suggesting improved lipophilicity for better absorption. [] The benzoyl derivative, in particular, displayed high stability in both acidic and neutral pH conditions and underwent rapid conversion to the parent compound in canine and human plasma. []
The primary application of 4-ethyl-2,3-dihydro-1H-imidazol-2-one, based on the provided papers, is as a scaffold for developing cardiotonic agents. [] By modifying its structure through N-acylation, researchers aimed to improve its bioavailability and enable oral administration. These modifications successfully enhanced the compound's pharmacokinetic properties while preserving its selective inotropic profile, crucial for its cardiotonic activity. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: